molecular formula C20H15BrClN3O B8507697 6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline

6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline

Cat. No. B8507697
M. Wt: 428.7 g/mol
InChI Key: IZPNSFAQEZJMQE-UHFFFAOYSA-N
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Patent
US09284308B2

Procedure details

A heterogeneous mixture of 3-(4-(1H-pyrazol-1-yl)benzyl)-6-bromo-2,4-dichloroquinoline (13.0 g, 30.0 mmol, Intermediate 3: step c), sodium methoxide (9.73 g, 180 mmol), and toluene (120 mL) was heated at 110° C. After 5.5 hours, the mixture was cooled to room temperature then filtered through Celite® rinsing with dichloromethane. The filtrate was concentrated to provide a crude yellow solid. The crude solid was purified by flash column chromatography (silica gel, 50% dichloromethane-hexanes initially, grading to 100% dichloromethane) to provide the title compound as a white solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
9.73 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:25]=[CH:24][C:9]([CH2:10][C:11]3[C:12](Cl)=[N:13][C:14]4[C:19]([C:20]=3[Cl:21])=[CH:18][C:17]([Br:22])=[CH:16][CH:15]=4)=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.[CH3:26][O-:27].[Na+]>C1(C)C=CC=CC=1>[N:1]1([C:6]2[CH:25]=[CH:24][C:9]([CH2:10][C:11]3[C:12]([O:27][CH3:26])=[N:13][C:14]4[C:19]([C:20]=3[Cl:21])=[CH:18][C:17]([Br:22])=[CH:16][CH:15]=4)=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
N1(N=CC=C1)C1=CC=C(CC=2C(=NC3=CC=C(C=C3C2Cl)Br)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CC=C1)C1=CC=C(CC=2C(=NC3=CC=C(C=C3C2Cl)Br)Cl)C=C1
Name
sodium methoxide
Quantity
9.73 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
then filtered through Celite®
WASH
Type
WASH
Details
rinsing with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to provide a crude yellow solid
CUSTOM
Type
CUSTOM
Details
The crude solid was purified by flash column chromatography (silica gel, 50% dichloromethane-hexanes initially

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=C(CC=2C(=NC3=CC=C(C=C3C2Cl)Br)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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